

Application Note: High-Resolution ^{13}C -Metabolic Flux Analysis Using D-Arabinitol-5- ^{13}C

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Compound of Interest

Compound Name: *D-Arabinitol-5- ^{13}C*

Cat. No.: *B1157532*

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Executive Summary & Biological Context

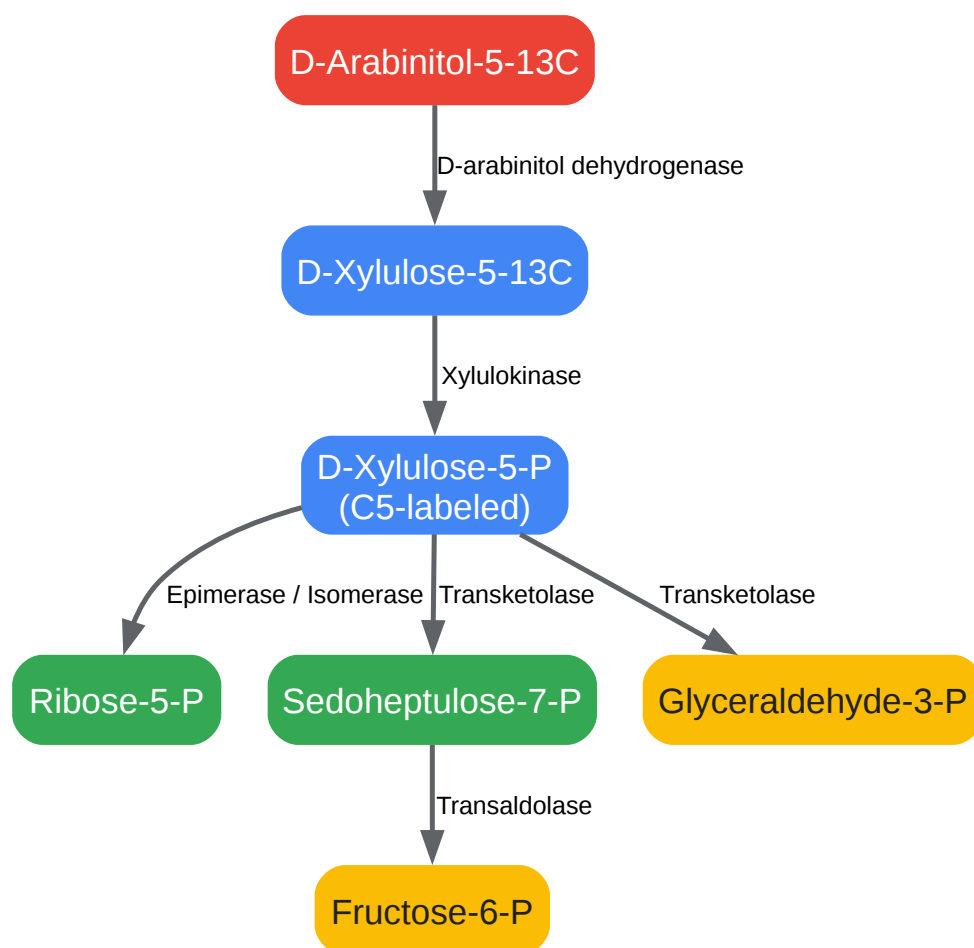
D-Arabinitol is a critical sugar alcohol involved in fungal metabolism and serves as a highly specific clinical biomarker for invasive candidiasis in neutropenic patients[1],[2]. In metabolic engineering and infectious disease research, understanding how fungi like *Candida albicans* or oleaginous yeasts like *Rhodotorula toruloides* assimilate rare sugars is vital for identifying novel drug targets and optimizing bioproduction[1],[3].

While uniformly labeled tracers (e.g., U- ^{13}C -Glucose) are standard for global fluxomics, they often obscure the bidirectional exchange rates within the non-oxidative Pentose Phosphate Pathway (PPP). By utilizing **D-Arabinitol-5- ^{13}C** , researchers can introduce a single, positionally defined heavy isotope at the C5 position. This asymmetric labeling provides a high-resolution window into transketolase and transaldolase cleavage events, allowing for the precise quantification of metabolic flux through xylose assimilation and the PPP.

Mechanistic Rationale: Pathway Dynamics & The C5 Advantage

Upon cellular uptake, D-Arabinitol is oxidized by D-arabinitol dehydrogenase (DAD) to yield D-xylulose[3],[4]. Subsequently, xylulokinase (XK) phosphorylates D-xylulose to form D-xylulose-5-phosphate, a core intermediate of the PPP[3],[4].

Why use the 5-¹³C isotopologue? When **D-Arabinitol-5-¹³C** is metabolized, the ¹³C label is strictly conserved at the C5 position of D-xylulose-5-phosphate. During the transketolase reaction—which transfers a two-carbon unit (C1-C2) from a ketose to an aldose—the C5 atom remains untouched, ultimately becoming the C3 atom of Glyceraldehyde-3-Phosphate (G3P). Tracking this specific M+1 mass shift via mass spectrometry allows algorithms to mathematically decouple net flux from exchange flux, a feat impossible with U-¹³C tracers.

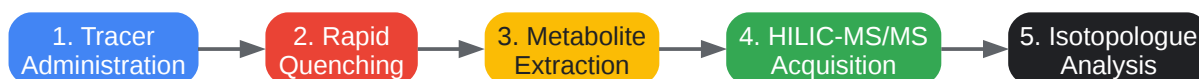


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Fig 1. **D-Arabinitol-5-¹³C** assimilation into the Pentose Phosphate Pathway.

Self-Validating Experimental Protocol

To ensure high scientific integrity, the following protocol is designed as a self-validating system. It incorporates rapid cryogenic quenching to prevent artifactual shifts in labile metabolites and biphasic extraction to ensure matrix cleanliness.



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Fig 2. Self-validating experimental workflow for ^{13}C metabolic flux analysis.

Step 1: Tracer Administration & Isotopic Steady-State

- Cultivate the target microbial or mammalian cell line to mid-exponential growth phase ($\text{OD}_{600} \approx 1.0$ for yeast/fungi).
- Centrifuge cells at $3,000 \times g$ for 3 minutes and wash twice with PBS to remove residual unlabeled carbon.
- Resuspend the pellet in minimal media containing 10 mM **D-Arabinitol-5- ^{13}C** as the primary carbon source.
- Causality & Validation: Rapid media switching ensures that the observed isotopic enrichment reflects de novo assimilation. A parallel control culture using unlabeled D-Arabinitol must be maintained to establish baseline natural isotope abundance for downstream correction.

Step 2: Cryogenic Metabolic Quenching

- For dynamic flux analysis, sample 1 mL of culture at specific intervals (e.g., 0, 1, 5, 15, and 30 minutes).
- Immediately inject the sample into 4 mL of pre-chilled (-80°C) 60% aqueous methanol.
- Causality & Validation: Intracellular metabolite turnover rates (especially for PPP intermediates like Ribose-5-P) occur on the sub-second timescale. Cryogenic quenching instantly denatures enzymes, locking the Mass Isotopomer Distribution (MID) in its true biological state[1].

Step 3: Biphasic Metabolite Extraction

- Centrifuge the quenched mixture at -20°C ($5,000 \times g$, 5 min) to pellet the cells.
- Resuspend the pellet in 1 mL of cold Chloroform/Methanol/Water (1:2:1 v/v/v) containing 1 $\mu\text{g}/\text{mL}$ of an internal standard (e.g., PIPES buffer or U- ^{13}C -Sorbitol).
- Vortex vigorously for 10 minutes at 4°C , then centrifuge at $15,000 \times g$ for 10 minutes.
- Carefully extract the upper aqueous phase (containing polar sugar phosphates) and dry under a gentle stream of nitrogen gas.
- Causality & Validation: This biphasic liquid-liquid extraction separates polar sugar phosphates from hydrophobic lipids and precipitates cellular proteins. The internal standard validates extraction efficiency and accounts for ion suppression during MS acquisition.

Step 4: HILIC-MS/MS Acquisition

- Reconstitute the dried extract in 50 μL of Acetonitrile/Water (50:50 v/v).
- Inject 2 μL onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) operating in negative ion mode.
- Causality & Validation: Standard C18 reversed-phase columns cannot retain highly polar sugar phosphates. HILIC provides orthogonal retention based on polarity, ensuring baseline separation of critical isomeric species (e.g., Ribose-5-P vs. Xylulose-5-P) prior to mass analysis.

Quantitative Data Interpretation

Following data acquisition, raw extracted ion chromatograms (EICs) must be corrected for natural isotope abundance using software such as IsoCor or INCA. The table below summarizes the theoretical steady-state Mass Isotopomer Distributions (MIDs) expected when tracing with **D-Arabinitol-5- ^{13}C** .

Metabolite	Chemical Formula	Expected Primary Isotopologue	Mechanistic Rationale for Isotope Distribution
D-Xylulose-5-Phosphate	C ₅ H ₁₁ O ₈ P	M+1	Direct phosphorylation of D-Xylulose-5-13C by xylulokinase preserves the C5 label entirely.
Ribose-5-Phosphate	C ₅ H ₁₁ O ₈ P	M+1	Epimerization/Isomerization of Xylulose-5-P retains the C5 label without carbon-carbon bond cleavage.
Sedoheptulose-7-Phosphate	C ₇ H ₁₅ O ₁₀ P	M+1 or M+2	Transketolase transfers an unlabeled C2 unit to a labeled Ribose-5-P, or a labeled C2 unit to an unlabeled acceptor, yielding mixed M+1/M+2 pools depending on steady-state flux.
Glyceraldehyde-3-Phosphate	C ₃ H ₇ O ₆ P	M+1	Cleavage of Xylulose-5-P by transketolase leaves the C3-C4-C5 moiety as G3P. Because the label is at C5, G3P retains the 13C atom.

By comparing the experimental M+1/M+2 ratios of Sedoheptulose-7-Phosphate against computational models, researchers can accurately derive the absolute forward and reverse

reaction rates of the non-oxidative PPP.

References

[3] Title: Genome-scale metabolic modeling reveals metabolic trade-offs associated with lipid production in *Rhodotorula toruloides* Source: PubMed Central (NIH) URL:[[Link](#)]

[4] Title: The Missing Link in the Fungal L-Arabinose Catabolic Pathway, Identification of the L-Xylulose Reductase Gene Source: Biochemistry (ACS Publications) URL:[[Link](#)]

[2] Title: Product Name : **D-Arabinitol-5-13C** Source: Pharmaffiliates URL:[[Link](#)]

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